4-Chloro-2-(trifluoromethyl)benzoic acid

Description

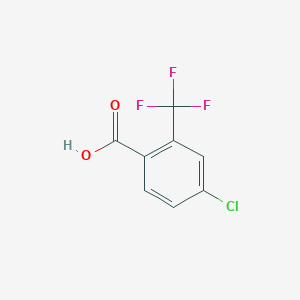

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZXXMAQKMOZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378755 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-09-0 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis and purification, and discusses its known applications. The information is presented to support researchers, scientists, and professionals in drug development and other chemical synthesis endeavors.

Chemical Identity and Properties

This compound, with the CAS number 142994-09-0 , is a substituted aromatic carboxylic acid.[1] The presence of both a chlorine atom and a trifluoromethyl group on the benzoic acid ring significantly influences its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 142994-09-0 | [1] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1] |

| Molecular Weight | 224.56 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 108 - 112 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | 4-Chloro-α,α,α-trifluoro-o-toluic acid |

Safety Information

This compound is classified as an irritant.[3] Appropriate safety precautions should be taken when handling this compound. Detailed hazard and precautionary statements are provided in Table 2.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | TCI Chemicals | |

| Signal Word | Warning | TCI Chemicals |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | TCI Chemicals |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/ attention.P337 + P313: If eye irritation persists: Get medical advice/ attention. | TCI Chemicals |

Experimental Protocols

Synthesis

The synthesis of this compound can be approached from commercially available precursors such as 4-chloro-2-(trifluoromethyl)aniline or through the functionalization of a suitable benzoic acid derivative. A potential route involves the Sandmeyer reaction of 4-chloro-2-(trifluoromethyl)aniline.

Objective: To synthesize this compound from 4-chloro-2-(trifluoromethyl)aniline.

Materials:

-

4-chloro-2-(trifluoromethyl)aniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) cyanide or potassium cyanide

-

Sulfuric acid

-

Water

-

Ice

-

Sodium hydroxide

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Diazotization: In a flask cooled in an ice-salt bath, dissolve 4-chloro-2-(trifluoromethyl)aniline in concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide or potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling to control the temperature. Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.

-

Hydrolysis: Carefully acidify the reaction mixture with concentrated sulfuric acid. Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, extract the product into an organic solvent such as dichloromethane. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification

Recrystallization is a standard and effective method for the purification of solid organic compounds like benzoic acid derivatives.[4][5]

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of ethanol and water, or toluene)

-

Activated charcoal (optional)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be further cooled in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at a suitable temperature.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment | A single major peak corresponding to the product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation | The spectra should be consistent with the structure of this compound. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorptions for the carboxylic acid (O-H and C=O stretches) and the C-Cl and C-F bonds. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications and Biological Significance

This compound is a valuable intermediate in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Applications

The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, making this compound a desirable building block in drug discovery.[2] It is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] For example, it is a precursor in the synthesis of the multi-kinase inhibitor sorafenib, which is used in the treatment of certain types of cancer.

Agrochemical Applications

In the agrochemical industry, this compound is used in the formulation of herbicides and pesticides.[1] The presence of the trifluoromethyl group can enhance the efficacy of these products.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: A potential synthetic workflow for this compound.

Caption: Role as an intermediate in the synthesis of bioactive molecules.

References

physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 142994-09-0, is a halogenated aromatic carboxylic acid.[1][2] It serves as a crucial building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[2] The presence of both a chloro and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable component in the synthesis of complex molecules.[1] The trifluoromethyl group, in particular, is known to enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental considerations, and its role in synthetic applications.

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 108.0 - 112.0 °C | [1][2] |

| Boiling Point | 264.7 - 265 °C at 760 mmHg | [1][3] |

| Density | 1.5 - 1.523 g/cm³ | [1][3] |

| Flash Point | 113.9 ± 27.3 °C | [3] |

| Solubility | While specific data is limited, the trifluoromethyl group is noted to enhance solubility.[2] Related fluorinated benzoic acids show moderate solubility in water and higher solubility in polar organic solvents like ethanol and acetone.[4] The isomeric 4-Chloro-3-(trifluoromethyl)benzoic acid is slightly soluble in water (0.039 g/L at 25°C).[5][6] | N/A |

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 142994-09-0 | [1][2] |

| Molecular Formula | C₈H₄ClF₃O₂ | [2] |

| Molecular Weight | 224.56 g/mol | [2] |

| Synonyms | 4-Chloro-α,α,α-trifluoro-o-toluic acid | [2] |

| Purity | Typically ≥ 98% (by GC) | [2] |

| pKa | The pKa for the isomeric 4-Chloro-3-(trifluoromethyl)benzoic acid is predicted to be 3.54 ± 0.10.[6] | N/A |

| Stability | Stable under various conditions, facilitating complex chemical reactions.[2] | N/A |

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and purity assessment. Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical suppliers.[7]

-

¹H NMR: Expected signals would correspond to the aromatic protons on the benzene ring and the acidic proton of the carboxylic acid group.

-

¹³C NMR: Expected signals would include carbons of the benzene ring, the carboxyl carbon, and the carbon of the trifluoromethyl group (showing coupling with fluorine).

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Cl, and C-F bonds.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure.

Experimental Protocols & Workflows

As a key intermediate, this compound is utilized in various synthetic routes. Below are representative protocols and logical workflows.

Representative Synthetic Workflow

While multiple synthetic routes exist, a common approach for producing substituted benzoic acids involves the carboxylation of a Grignard reagent. The following workflow illustrates a plausible synthesis for this compound.

Caption: A plausible synthetic workflow for this compound.

General Protocol for Purity Analysis by Gas Chromatography (GC)

Given that the purity is commonly reported by GC, the following outlines a general method.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or methanol) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Analysis: Inject 1 µL of the prepared sample. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Applications in Synthesis

This compound is a versatile building block, primarily due to the reactivity of its carboxylic acid group and the influence of its substituents on the aromatic ring.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for 4-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals. The presence of both a chloro and a trifluoromethyl group on the benzoic acid scaffold makes it a valuable building block in medicinal chemistry, often imparting desirable pharmacokinetic properties to target molecules.[1] This document provides a comprehensive overview of two viable synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate laboratory-scale synthesis.

Core Synthetic Pathways

Two principal and reliable synthetic routes for the preparation of this compound have been identified:

-

Route 1: Oxidation of 4-Chloro-2-(trifluoromethyl)toluene. This pathway involves the direct oxidation of the methyl group of the readily available starting material, 4-chloro-2-(trifluoromethyl)toluene, to a carboxylic acid.

-

Route 2: Hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile. This approach begins with the synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile, which is then hydrolyzed to the desired benzoic acid.

The selection of a particular route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: Oxidation of 4-Chloro-2-(trifluoromethyl)toluene

This method is a classic and straightforward approach for the synthesis of benzoic acid derivatives. The methyl group of 4-chloro-2-(trifluoromethyl)toluene is oxidized using a strong oxidizing agent, typically potassium permanganate (KMnO₄), in an aqueous solution.

Experimental Protocol

Materials:

-

4-Chloro-2-(trifluoromethyl)toluene

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-chloro-2-(trifluoromethyl)toluene (1 equivalent) and water is prepared.

-

Oxidation: Potassium permanganate (approximately 3 equivalents) is added portion-wise to the stirred mixture. The reaction mixture is then heated to reflux for several hours until the purple color of the permanganate ion disappears.

-

Work-up: The reaction mixture is cooled to room temperature, and the manganese dioxide (MnO₂) by-product is removed by filtration. The filtrate is then treated with a saturated solution of sodium bisulfite to destroy any excess permanganate.

-

Purification: The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the crude this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data

| Parameter | Value |

| Starting Material | 4-Chloro-2-(trifluoromethyl)toluene |

| Key Reagent | Potassium permanganate |

| Typical Yield | 60-75% |

| Purity | >98% after recrystallization |

| Melting Point | 108.0 to 112.0 °C[1] |

Route 2: Hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile

This two-step pathway begins with the synthesis of the nitrile intermediate, followed by its hydrolysis to the carboxylic acid. The synthesis of 4-chloro-2-(trifluoromethyl)benzonitrile is well-documented and proceeds with high yield and purity.

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile

A robust method for the synthesis of 4-chloro-2-trifluoromethylbenzonitrile involves a Sandmeyer-type reaction starting from 4-chloro-2-trifluoromethylaniline. However, a more direct route starts from m-chlorobenzotrifluoride. This multi-step process includes nitration, reduction, diazotization and bromination, and finally cyanation. A key final step in a reported synthesis involves the reaction of 4-chloro-2-trifluoromethylbromobenzene with cuprous cyanide.

Experimental Protocol for Cyanation

Materials:

-

4-chloro-2-trifluoromethylbromobenzene

-

Cuprous cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide)

Procedure:

-

Reaction Setup: In a four-hole reactor, 4-chloro-2-trifluoromethylbromobenzene (1 equivalent), DMF, a phase-transfer catalyst, and cuprous cyanide (1.1 equivalents) are combined.

-

Reaction: The mixture is heated to reflux (around 154-160 °C) with vigorous stirring for 4 hours.

-

Work-up: After cooling, the reaction mixture is subjected to reduced pressure distillation to remove the solvent. The residue is then partitioned between water and dichloromethane. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the crude product.

-

Purification: The crude 4-chloro-2-trifluoromethylbenzonitrile can be purified by vacuum distillation to afford a product with purity greater than 98% and a yield of approximately 84.3%.

Step 2: Hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common and effective method.

Experimental Protocol for Hydrolysis

Materials:

-

4-Chloro-2-(trifluoromethyl)benzonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Reaction Setup: 4-Chloro-2-(trifluoromethyl)benzonitrile is added to a mixture of concentrated sulfuric acid and water in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled and poured onto ice. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude this compound is washed with cold water and can be further purified by recrystallization from a suitable solvent to yield the final product.

Quantitative Data for Route 2

| Parameter | Step 1: Cyanation | Step 2: Hydrolysis |

| Starting Material | 4-chloro-2-trifluoromethylbromobenzene | 4-Chloro-2-(trifluoromethyl)benzonitrile |

| Key Reagents | CuCN, DMF | H₂SO₄, H₂O |

| Typical Yield | ~84.3% | >90% |

| Purity | >98% | >98% after recrystallization |

Synthesis Pathway Diagrams

Caption: Overview of the two primary synthetic pathways for this compound.

Logical Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis, work-up, and purification of the target compound.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details starting materials, experimental protocols, and quantitative data for the most common and effective methods, including the Sandmeyer reaction, Grignard carboxylation, and side-chain oxidation.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several distinct pathways. This guide focuses on three prominent methods, each starting from a different commercially available precursor:

-

Route 1: Sandmeyer Reaction of 4-Chloro-2-(trifluoromethyl)aniline. This classic transformation of an aryl amine provides a reliable route to the corresponding benzonitrile, which is then hydrolyzed to the target benzoic acid.

-

Route 2: Grignard Reaction of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. This method utilizes an organometallic intermediate to introduce the carboxylic acid functionality via reaction with carbon dioxide.

-

Route 3: Oxidation of 4-Chloro-2-(trifluoromethyl)toluene. This approach involves the direct oxidation of the methyl group on the aromatic ring to a carboxylic acid.

Route 1: Synthesis via Sandmeyer Reaction

This synthetic route commences with the diazotization of 4-Chloro-2-(trifluoromethyl)aniline, followed by a cyanation reaction (a variation of the Sandmeyer reaction) to yield 4-chloro-2-(trifluoromethyl)benzonitrile. The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

Quantitative Data

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity | Reference |

| 1. Diazotization/Cyanation | 4-Chloro-2-(trifluoromethyl)aniline | NaNO₂, HCl, CuCN | 4-Chloro-2-(trifluoromethyl)benzonitrile | ~85% | >98% | [1] |

| 2. Hydrolysis | 4-Chloro-2-(trifluoromethyl)benzonitrile | H₂SO₄, H₂O | This compound | High | High | General |

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile [1]

-

In a reaction vessel, dissolve 4-Chloro-2-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-chloro-2-(trifluoromethyl)benzonitrile, which can be further purified by distillation or chromatography.

Step 2: Hydrolysis to this compound

-

To the 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and pour it onto ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to obtain the pure this compound.

Reaction Workflow

References

A Technical Guide to the Spectroscopic Profile of 4-Chloro-2-(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-(trifluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The guide details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features, including a trifluoromethyl group and a chlorine atom on the benzene ring, give rise to a unique spectroscopic fingerprint. Understanding this profile is crucial for its identification, characterization, and quality control in various applications. This guide summarizes the expected spectroscopic data and provides standardized protocols for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet, Broad | 1H | -COOH |

| ~8.0 - 8.2 | Doublet | 1H | Aromatic H |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | Aromatic H |

| ~7.6 - 7.8 | Doublet | 1H | Aromatic H |

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. The carboxylic acid proton signal is typically broad and its chemical shift is dependent on concentration and solvent.[1][2][3]

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~166 | Singlet | -COOH |

| ~135 | Singlet | Aromatic C-Cl |

| ~133 | Singlet | Aromatic C-H |

| ~131 | Quartet | Aromatic C-CF₃ |

| ~130 | Singlet | Aromatic C-H |

| ~128 | Singlet | Aromatic C-H |

| ~125 | Singlet | Aromatic C-COOH |

| ~123 | Quartet | -CF₃ |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents.[1][4][5][6]

Table 3: Predicted ¹⁹F NMR Data (Solvent: DMSO-d₆, 376 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -61 | Singlet | -CF₃ |

Note: The chemical shift of the trifluoromethyl group is relative to a CFCl₃ standard.[4][7][8][9]

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1450-1600 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1100-1300 | Strong | C-F stretch |

| ~1320 | Medium | C-O stretch |

| 700-800 | Strong | C-Cl stretch |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[10][11][12]

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Proposed Fragment |

| 224/226 | [M]⁺ (Molecular ion) |

| 207/209 | [M-OH]⁺ |

| 179/181 | [M-COOH]⁺ |

| 155 | [M-Cl]⁺ |

| 145 | [M-CF₃]⁺ |

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1. Fragmentation is predicted to occur via loss of the hydroxyl and carboxyl groups, as well as cleavage of the C-Cl and C-CF₃ bonds.[13][14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is then filtered into an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed. For ¹⁹F NMR, a direct observation pulse sequence is used with a fluorine-specific probe. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For solid samples, the thin-film method is commonly used.[15] A small amount of the solid is dissolved in a volatile solvent like methylene chloride.[15] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[15] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[15] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[16]

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer.[15] A background spectrum of the empty salt plate or KBr pellet is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[17]

3.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile compound like this compound, electron ionization (EI) is a suitable method.[18] The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[18][19] This causes the molecule to ionize and fragment.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[20] A detector then records the abundance of each ion, generating a mass spectrum.[20]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. m.youtube.com [m.youtube.com]

- 17. rtilab.com [rtilab.com]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. uni-saarland.de [uni-saarland.de]

- 20. rroij.com [rroij.com]

A Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the absence of specific quantitative data in publicly available literature, and furnishes detailed experimental protocols for its determination.

Introduction

This compound, with the molecular formula C₈H₄ClF₃O₂, belongs to the class of substituted benzoic acids. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences its physicochemical properties, including its solubility. The trifluoromethyl group, in particular, is known to enhance the reactivity and solubility of aromatic carboxylic acids, making them valuable in the synthesis of fluorinated compounds.[2] Understanding the solubility of this intermediate is paramount for optimizing synthetic routes and developing robust manufacturing processes.

Qualitative Solubility Profile

Based on the general solubility characteristics of similar compounds, such as 4-(trifluoromethyl)benzoic acid, it is anticipated that this compound will exhibit greater solubility in polar organic solvents.[3] The carboxylic acid functional group allows for hydrogen bonding with polar solvents, which generally enhances solubility.[3]

Expected Solubility Trends:

-

High Solubility: Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) and polar protic solvents (e.g., methanol, ethanol).

-

Moderate Solubility: Solvents of intermediate polarity (e.g., dichloromethane).

-

Low Solubility: Nonpolar solvents (e.g., toluene, heptane, hexane).

It is important to note that these are expected trends, and empirical determination is necessary for precise solubility values.

Experimental Protocols for Solubility Determination

The absence of published quantitative data necessitates experimental determination of the solubility of this compound. The following are detailed methodologies for key experimental protocols that can be employed.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[4][5][6]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]

-

Separation: The saturated solution is carefully filtered to remove any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container.

-

Drying: The solvent is evaporated from the filtrate, typically under reduced pressure or in a controlled oven, until a constant weight of the solid solute is achieved.[6]

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A known volume of the clear, saturated filtrate is carefully diluted with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measurement: The absorbance of the diluted solution is measured at λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Role in Drug Design and Development

While this compound is primarily a synthetic intermediate, the trifluoromethyl group it contains is of significant interest in drug design. The inclusion of a trifluoromethyl group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[7] Therefore, understanding the solubility and handling of precursors like this compound is crucial for the efficient synthesis of novel therapeutic agents.

Conclusion

This technical guide has summarized the expected qualitative solubility of this compound in organic solvents and provided detailed, adaptable experimental protocols for its quantitative determination. For researchers, scientists, and drug development professionals, empirical determination of solubility using the methods outlined herein is essential for process optimization, reaction control, and the successful development of downstream applications. The provided workflow and experimental designs offer a robust framework for generating the necessary solubility data to advance research and development efforts involving this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-2-(trifluoromethyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol . Its structure, characterized by a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl and chloro groups significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity, intermolecular interactions, and potential biological activity.

This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound. While specific experimental crystallographic data for this exact compound is not publicly available at the time of this writing, this guide leverages established experimental and computational methodologies applied to structurally analogous compounds to present a detailed and predictive analysis.

Molecular Structure

The spatial arrangement of atoms in this compound is crucial for understanding its chemical behavior. The primary methods for elucidating the precise molecular geometry are single-crystal X-ray diffraction and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering a detailed snapshot of the molecule's conformation within a crystal lattice.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F², which adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.

The following tables present hypothetical, yet realistic, bond lengths and angles for this compound based on data from structurally related benzoic acids.

Table 1: Hypothetical Bond Lengths for this compound

| Bond | Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.385 |

| C3-C4 | 1.390 |

| C4-C5 | 1.380 |

| C5-C6 | 1.390 |

| C6-C1 | 1.400 |

| C1-C(O)OH | 1.490 |

| C(O)-OH | 1.310 |

| C=O | 1.250 |

| C2-CF₃ | 1.500 |

| C-F | 1.340 |

| C4-Cl | 1.740 |

Table 2: Hypothetical Bond Angles for this compound

| Angle | Angle (°) |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 119.0 |

| C3-C4-C5 | 121.0 |

| C4-C5-C6 | 119.5 |

| C5-C6-C1 | 120.5 |

| C2-C1-C(O)OH | 121.0 |

| C1-C(O)-OH | 118.0 |

| O-C-OH | 123.0 |

| C1-C2-CF₃ | 122.0 |

| F-C-F | 107.0 |

| C3-C4-Cl | 119.0 |

Conformational Analysis

The conformation of this compound, particularly the orientation of the carboxylic acid and trifluoromethyl groups relative to the benzene ring, is critical for its interaction with other molecules. The steric hindrance between the ortho-substituted trifluoromethyl group and the carboxylic acid group is expected to be a dominant factor in determining the molecule's preferred conformation.

Torsional Angles and Rotational Barriers

The key dihedral angles that define the conformation are:

-

τ₁ (C2-C1-C(O)-O): Describes the rotation of the carboxylic acid group relative to the benzene ring.

-

τ₂ (C1-C2-C-F): Describes the rotation of the trifluoromethyl group.

Due to steric hindrance from the ortho trifluoromethyl group, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring. Computational studies on similar ortho-substituted benzoic acids have shown that this non-planar conformation is energetically favorable.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules. By calculating the potential energy surface as a function of the key dihedral angles, the most stable conformations and the energy barriers between them can be determined.

-

Model Building: An initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy structure.

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles (τ₁ and τ₂) to identify all low-energy conformers.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

Table 3: Hypothetical Dihedral Angles and Relative Energies for Conformers of this compound

| Conformer | τ₁ (C2-C1-C(O)-O) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 45 | 0.00 |

| 2 | -45 | 0.00 |

| 3 (Transition State) | 0 | 2.5 |

| 4 (Transition State) | 90 | 1.8 |

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

Caption: Workflow for determining the molecular structure and conformation.

Relationship between Molecular Structure and Properties

Caption: Influence of structure and conformation on properties.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a combination of electronic and steric effects arising from its substituent groups. While awaiting dedicated experimental determination, a robust understanding can be achieved through the application of standard analytical techniques and computational chemistry, drawing parallels from structurally similar compounds. The insights gained from such studies are invaluable for the rational design of new pharmaceuticals and functional materials incorporating this versatile chemical scaffold.

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzoic acid: Commercial Availability, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its commercial availability from various suppliers, its physicochemical properties, and its significant role as a building block in organic synthesis. Furthermore, it offers representative experimental protocols for its synthesis and analysis, alongside crucial safety and handling information. The guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS No. 142994-09-0) is readily available from a variety of chemical suppliers. These companies offer the compound in research and bulk quantities with purities typically greater than 98%. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| TCI America | C3285 | >98.0% (GC) | 1g, 5g |

| Chem-Impex International | 45379 | ≥ 98% (GC) | Inquire for details |

| JR MediChem LLC | AS-4862 | 98% | Inquire for details |

| Fisher Scientific | NC1379768 | 98.0+% | 1g, 5g |

| BLD Pharmatech | BD109893 | 98% | 1g, 5g, 25g, 100g |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 142994-09-0 | --INVALID-LINK-- |

| Molecular Formula | C₈H₄ClF₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 224.56 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |

| Melting Point | 108 - 112 °C | --INVALID-LINK-- |

| Boiling Point | 264.7 ± 40.0 °C at 760 mmHg | --INVALID-LINK-- |

| Purity | Typically >98% | --INVALID-LINK--, --INVALID-LINK-- |

Spectroscopic Data:

While a comprehensive set of spectra is best obtained from the supplier's Certificate of Analysis, general spectroscopic information is available. For instance, ¹H NMR and ¹³C NMR data can be found on platforms like ChemicalBook.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized in the development of new pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of a drug candidate, making this intermediate particularly valuable in medicinal chemistry.

Its key applications include:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including anti-inflammatory and analgesic drugs.[1]

-

Agrochemical Development: This compound is used in the formulation of herbicides and pesticides, contributing to improved crop protection.[1]

Experimental Protocols

Disclaimer: The following protocols are representative examples for the synthesis and analysis of a compound similar to this compound. These are provided for illustrative purposes and have not been validated for this specific molecule. Researchers should consult relevant literature and perform their own optimization and validation.

Representative Synthesis Protocol

A common route to synthesize substituted benzoic acids involves the oxidation of the corresponding toluene derivative. The following is a generalized procedure.

Reaction: Oxidation of 4-chloro-2-(trifluoromethyl)toluene

Reagents and Materials:

-

4-chloro-2-(trifluoromethyl)toluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-(trifluoromethyl)toluene in an aqueous solution of sodium hydroxide.

-

Slowly add potassium permanganate to the solution in portions. The reaction is exothermic and should be controlled.

-

Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2, checking with pH paper.

-

The white precipitate of this compound will form.

-

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Representative Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of a substituted benzoic acid derivative.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards of a known reference standard of this compound at different concentrations to establish linearity.

-

Analysis: Inject the prepared sample and calibration standards into the HPLC system.

-

Data Processing: Determine the retention time of the main peak and calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.

Hazard Summary:

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to the use of this compound in a research setting.

References

Safety and Handling of 4-Chloro-2-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Chloro-2-(trifluoromethyl)benzoic acid (CAS No. 142994-09-0). The content herein is intended to support laboratory safety protocols and risk assessment for professionals in research and drug development. This document summarizes key hazard information, personal protective measures, emergency procedures, and toxicological data, supplemented with detailed experimental protocols and workflow diagrams.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Signal Word: Warning

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 142994-09-0 | [3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [4] |

| Molecular Weight | 224.56 g/mol | [4] |

| Appearance | White to light yellow or yellow crystalline powder | [3] |

| Melting Point | 108.0 to 112.0 °C | [3] |

| Boiling Point | ~265 °C | [3] |

| Density | ~1.523 g/cm³ | [3] |

Toxicological Data

Comprehensive toxicological data for this compound is limited. For endpoints such as acute oral, dermal, and inhalation toxicity, as well as carcinogenicity and mutagenicity, information is consistently reported as "no data available".[1] The primary hazards identified are related to irritation.

| Endpoint | Classification / Data | Source(s) |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | |

| Respiratory Sensitization | No data available | |

| Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | Category 3 (May cause respiratory irritation) | |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[6]

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Wear a lab coat and other protective clothing as necessary to prevent skin contact.[5]

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator as needed.[5]

4.3. General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

-

Do not eat, drink, or smoke in laboratory areas.

4.4. Storage Conditions:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

A systematic approach to emergency situations is crucial. The following diagram outlines the decision-making process for first aid after an exposure incident.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to evaluate chemical hazards. The following are outlines of methodologies relevant to the known hazards of this compound.

6.1. Protocol for In Vitro Skin Irritation (Based on OECD Test Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation using a reconstituted human epidermis (RhE) model, which mimics the properties of the human epidermis.[7]

-

Objective: To identify chemicals that cause reversible skin damage (irritants) without the use of live animals.[7][8]

-

Test System: A commercially available, validated three-dimensional RhE model (e.g., EpiDerm™, EpiSkin™). The tissue consists of non-transformed, human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.[7]

-

Methodology:

-

Preparation: RhE tissues are pre-incubated in a defined culture medium.

-

Application: A precise amount of the test chemical (e.g., 25 µL for a liquid or 25 mg for a solid, moistened with water) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

-

Exposure: The tissues are exposed to the chemical for a standardized period (e.g., 60 minutes) at 37°C.

-

Post-Exposure: After exposure, the test chemical is carefully washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or progression of injury.

-

Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial enzymes in viable cells into a blue formazan salt. The formazan is then extracted from the tissue using a solvent (e.g., isopropanol), and the optical density of the extract is measured with a spectrophotometer.

-

-

Data Interpretation: The viability of the chemical-treated tissue is expressed as a percentage relative to the negative control. A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[7]

6.2. Protocol for Acute Eye Irritation (Based on OECD Test Guideline 405)

This in vivo test is performed on laboratory animals (typically albino rabbits) and should only be considered when in vitro methods are not sufficient for regulatory requirements. A weight-of-evidence analysis of existing data is strongly recommended before conducting this test to minimize animal use.[5]

-

Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.[9]

-

Test System: Single healthy young adult albino rabbit. The untreated eye serves as a control.[10]

-

Methodology:

-

Animal Preparation: Animals are acclimated and examined for ocular defects 24 hours before the test.[11] To minimize pain and distress, the use of systemic analgesics and topical anesthetics is recommended.[5]

-

Application: A single dose (e.g., 0.1 mL of liquid or 0.1 g of a solid) of the test substance is placed into the conjunctival sac of one eye.[11] The eyelids are gently held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] The observation period may be extended up to 21 days to assess the reversibility of any effects.[9]

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis/swelling) are scored according to a standardized scale (Draize scale).[9][12]

-

-

Data Interpretation: The scores are used to classify the irritation potential. If a corrosive or severe irritant effect is observed in the first animal, the test is immediately terminated.[5] If the initial test shows a lesser irritant effect, a confirmatory test in up to two additional animals may be performed.[10]

Potential Mechanism of Action for Irritancy

While specific mechanistic studies on this compound are not available, the irritant effects of many chemicals on the skin involve common cellular pathways. Chemical irritants can act as external insults that induce a localized inflammatory response.

This process is believed to involve the following key events:

-

Penetration and Cell Stress: The chemical penetrates the stratum corneum and interacts with keratinocytes, the primary cells of the epidermis. This interaction causes cellular stress.

-

Activation of Inflammatory Pathways: The stressed keratinocytes release pro-inflammatory mediators, including cytokines (e.g., IL-1α, IL-6, TNF-α) and chemokines.

-

Oxidative Stress: Many chemical irritants induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress, which further damages cellular components and amplifies the inflammatory signal.

-

Immune Cell Recruitment: The released mediators attract immune cells, such as neutrophils and lymphocytes, to the site of exposure, contributing to the visible signs of inflammation (redness and swelling).

The diagram below illustrates a generalized signaling pathway for chemical-induced skin irritation.

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel for any specific laboratory procedure. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

- 1. oecd.org [oecd.org]

- 2. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Studies on the mechanism of action of halogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. siesascs.edu.in [siesascs.edu.in]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. ecetoc.org [ecetoc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Chloro-2-(trifluoromethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trifluoromethylated benzoic acid derivatives, specifically focusing on the synthesis of intermediates for potent anti-inflammatory drugs. While direct, extensively documented synthetic routes originating from 4-Chloro-2-(trifluoromethyl)benzoic acid to a specific commercially available drug are not widely published in readily available literature, this document leverages established synthetic methodologies for structurally similar and highly relevant compounds. The protocols and data presented are based on the well-understood synthesis of diarylpyrazole-based selective COX-2 inhibitors, such as Celecoxib, which serves as an excellent model for the application of trifluoromethylated building blocks in pharmaceutical synthesis.

The presence of a trifluoromethyl group is a key feature in many modern pharmaceuticals, enhancing properties like metabolic stability and bioavailability.[1] this compound, with its distinct electronic and steric properties, is a valuable starting material for the synthesis of complex pharmaceutical intermediates.[1]

Application: Synthesis of a Diarylpyrazole Intermediate for COX-2 Inhibitors

Selective inhibitors of cyclooxygenase-2 (COX-2) are a critical class of anti-inflammatory drugs used to treat conditions like arthritis and acute pain, with reduced gastrointestinal side effects compared to traditional NSAIDs.[2][3] A common structural motif in many COX-2 inhibitors is the 1,5-diarylpyrazole core.[2] The synthesis of these compounds often involves the condensation of a 1,3-dione with a hydrazine derivative.

This section details the synthesis of a key trifluoromethylated 1,3-dione intermediate, a crucial precursor for a diarylpyrazole-based COX-2 inhibitor.

Experimental Workflow:

Caption: Synthetic workflow for a diarylpyrazole COX-2 inhibitor.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the synthesis of the 1,3-dione intermediate and its subsequent conversion to a diarylpyrazole.

Table 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methylacetophenone | 1.0 equiv. | [4] |

| Ethyl trifluoroacetate | 1.2 equiv. | [2] |

| Sodium Ethoxide | 1.2 equiv. | [4] |

| Solvent | Absolute Ethanol | [4] |

| Temperature | 50 °C | [4] |

| Reaction Time | 20 hours (batch) / 1 hour (flow) | [4] |

| Yield | 90% | [4] |

| Purity | High (suitable for next step) | [5] |

Table 2: Synthesis of Diarylpyrazole (Celecoxib)

| Parameter | Value | Reference |

| Reactants | ||

| 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione | 1.0 equiv. | [2][4] |

| 4-Sulfonamidophenylhydrazine hydrochloride | 1.0 equiv. | [2][4] |

| Solvent | 75% Ethanol/Water | [4] |

| Temperature | Reflux | [2] |

| Reaction Time | 5 hours | [6] |

| Yield | 90-96% | [4] |

| Purity | >98% after recrystallization | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione (Intermediate 1)

This protocol is based on an improved batch synthesis method.[4]

Materials:

-

4-Methylacetophenone

-

Ethyl trifluoroacetate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (10% aqueous solution)

-

Toluene

Procedure:

-

To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add 4-methylacetophenone (1.0 equivalent).

-

Slowly add ethyl trifluoroacetate (1.2 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to 50°C and stir for 20 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a 10% aqueous solution of hydrochloric acid.

-

Extract the product with toluene.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product is typically used in the next step without further purification.

Protocol 2: Synthesis of the Diarylpyrazole COX-2 Inhibitor (e.g., Celecoxib)

This protocol describes the cyclocondensation reaction to form the final diarylpyrazole structure.[2][4]

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione (Intermediate 1)

-

4-Sulfonamidophenylhydrazine hydrochloride

-

Ethanol

-

Water

Procedure:

-

Dissolve 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione (1.0 equivalent) in a 75% ethanol/water solvent mixture.

-

Add 4-sulfonamidophenylhydrazine hydrochloride (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

Cool the mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid product and wash with cold ethanol/water.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene and methanol) to obtain the pure diarylpyrazole.

Signaling Pathway and Mechanism of Action

The synthesized diarylpyrazole acts as a selective inhibitor of the COX-2 enzyme. Understanding the underlying biological pathway is crucial for drug development professionals.

COX-2 Signaling Pathway in Inflammation:

Caption: The COX-2 pathway in inflammation and its inhibition.

Inflammatory stimuli lead to the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for other prostaglandins that mediate pain and inflammation.[3] Selective COX-2 inhibitors, such as those synthesized from trifluoromethylated intermediates, specifically block the active site of the COX-2 enzyme, thereby reducing the production of inflammatory prostaglandins without significantly affecting the related COX-1 enzyme, which is involved in gastric protection.[3] This selectivity is a key advantage in reducing certain side effects associated with non-selective NSAIDs.

References

- 1. nbinno.com [nbinno.com]

- 2. zenodo.org [zenodo.org]

- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. nbinno.com [nbinno.com]

- 6. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols for the Esterification of 4-Chloro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 4-Chloro-2-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the biological activity and stability of target molecules. This document outlines standard laboratory procedures for the esterification of this benzoic acid derivative, including reaction conditions, purification methods, and expected outcomes.

Introduction

This compound is a valuable building block in organic synthesis. Its ester derivatives are important intermediates for the preparation of a wide range of biologically active compounds. The esterification of this acid is a fundamental transformation that allows for further functionalization and molecular elaboration. The protocols described herein are based on the well-established Fischer-Speier esterification method, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the esterification of this compound with various alcohols. Please note that actual yields may vary depending on the specific reaction scale and experimental conditions.

Table 1: Reaction Conditions for the Esterification of this compound

| Ester Product | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| Methyl 4-Chloro-2-(trifluoromethyl)benzoate | Methanol | H₂SO₄ (conc.) | Methanol | Reflux (65) | 4 - 6 |

| Ethyl 4-Chloro-2-(trifluoromethyl)benzoate | Ethanol | p-TsOH | Toluene | Reflux (110) | 6 - 8 |

| Propyl 4-Chloro-2-(trifluoromethyl)benzoate | n-Propanol | H₂SO₄ (conc.) | n-Propanol | Reflux (97) | 8 - 12 |

| Butyl 4-Chloro-2-(trifluoromethyl)benzoate | n-Butanol | p-TsOH | Toluene | Reflux (117) | 10 - 14 |

Table 2: Typical Yields and Physical Properties of Esters

| Ester Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| Methyl 4-Chloro-2-(trifluoromethyl)benzoate | C₉H₆ClF₃O₂ | 238.59 | 85 - 95 | Colorless Oil |

| Ethyl 4-Chloro-2-(trifluoromethyl)benzoate | C₁₀H₈ClF₃O₂ | 252.62 | 80 - 90 | Colorless Oil |

| Propyl 4-Chloro-2-(trifluoromethyl)benzoate | C₁₁H₁₀ClF₃O₂ | 266.65 | 75 - 85 | Colorless Oil |

| Butyl 4-Chloro-2-(trifluoromethyl)benzoate | C₁₂H₁₂ClF₃O₂ | 280.68 | 70 - 80 | Colorless Oil |

Experimental Protocols